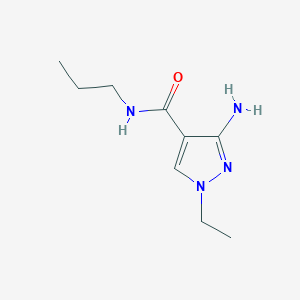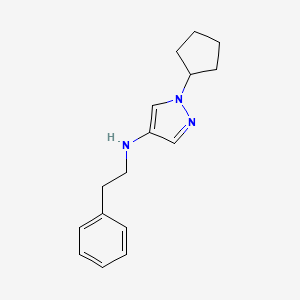![molecular formula C11H21N3 B11737206 butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737206.png)
butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine: is an organic compound that features a butyl group attached to a pyrazole ring via a propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with a propyl halide in the presence of a base such as potassium carbonate.
Amination: The resulting propyl-substituted pyrazole is further reacted with butylamine under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
化学反応の分析
Types of Reactions
Oxidation: Butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
Butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.
作用機序
The mechanism by which butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The pyrazole ring can interact with active sites, while the butyl and propyl chains provide hydrophobic interactions that stabilize the binding.
類似化合物との比較
Similar Compounds
- Butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
- Butyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
Butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific propyl substitution, which can influence its reactivity and binding properties compared to other similar compounds. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
特性
分子式 |
C11H21N3 |
|---|---|
分子量 |
195.30 g/mol |
IUPAC名 |
N-[(1-propylpyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-3-5-6-12-8-11-9-13-14(10-11)7-4-2/h9-10,12H,3-8H2,1-2H3 |
InChIキー |
KPEIPJZUAYOQGE-UHFFFAOYSA-N |
正規SMILES |
CCCCNCC1=CN(N=C1)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11737126.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737133.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11737159.png)
![benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737160.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine](/img/structure/B11737163.png)
![[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737165.png)
![2-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11737180.png)
![4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11737187.png)
![[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol](/img/structure/B11737195.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11737198.png)
![3-(2-Chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B11737203.png)
![bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737208.png)

